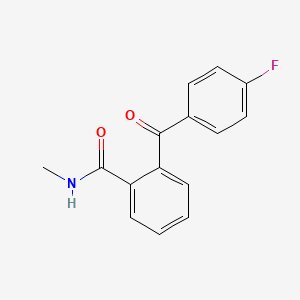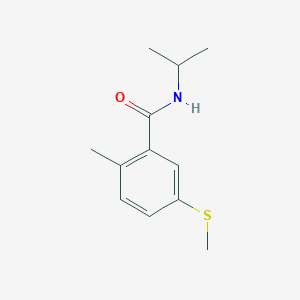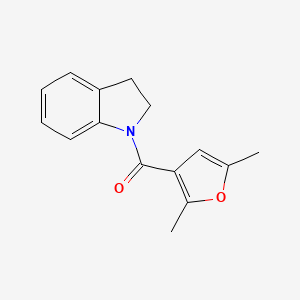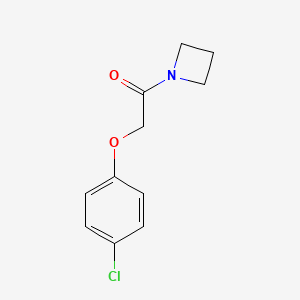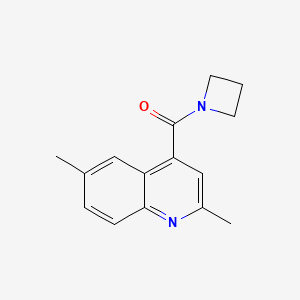
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide, also known as BML-210, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. BML-210 is a pyrazole derivative that has been synthesized and studied for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. However, it has been proposed that N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in the regulation of inflammation and cancer cell survival. By inhibiting NF-κB activation, N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide reduces the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to reduce inflammation and tumor growth. However, more research is needed to determine the safety and efficacy of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide is its specificity for inhibiting NF-κB activation. This makes it a valuable tool for studying the role of NF-κB in inflammation and cancer. However, one limitation of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide is its low solubility in water, which can make it difficult to administer in experiments. In addition, more research is needed to determine the optimal dose and administration route for N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide. One area of interest is its potential use in combination with other anti-inflammatory or anti-cancer drugs. Another area of interest is the development of more soluble forms of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide for easier administration. Additionally, more research is needed to determine the safety and efficacy of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide in humans, as well as its potential use in other diseases such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide involves the reaction of 4-bromo-2-methylbenzoyl chloride with 2-pyrazoline in the presence of an organic base. This reaction yields N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide as the final product. The purity of the compound can be increased through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been studied for its anti-inflammatory and anti-cancer properties. Inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease have been linked to the overproduction of pro-inflammatory cytokines. N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the production of these cytokines, thereby reducing inflammation. In addition, N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-9-7-10(13)3-4-11(9)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEWRJVVUZJPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)
